molecular formula C21H28 B2419975 2,4,6-Triisopropyl-1-phenylbenzene CAS No. 76804-34-7

2,4,6-Triisopropyl-1-phenylbenzene

Cat. No.: B2419975
CAS No.: 76804-34-7
M. Wt: 280.455
InChI Key: IJUJVDHUJHWQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triisopropyl-1-phenylbenzene is an organic compound with the molecular formula C21H28. It is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a phenyl group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Scientific Research Applications

2,4,6-Triisopropyl-1-phenylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for 2,4,6-Triisopropyl-1-phenylbenzene indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation of vapor or mist . More specific hazard statements and precautionary statements are not available in the search results .

Mechanism of Action

Mode of Action

. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

, which may influence its bioavailability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triisopropyl-1-phenylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous environments and controlled temperatures to ensure the selective formation of the triisopropylated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropyl-1-phenylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triisopropylbiphenyl: Similar in structure but with an additional phenyl ring.

    2,4,6-Triisopropylbenzene: Lacks the phenyl group, making it less complex.

    2,4,6-Triisopropylphenol: Contains a hydroxyl group, adding different reactivity.

Uniqueness

2,4,6-Triisopropyl-1-phenylbenzene is unique due to its specific arrangement of isopropyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it valuable in various applications, from organic synthesis to material science.

Properties

IUPAC Name

2-phenyl-1,3,5-tri(propan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)17-10-8-7-9-11-17/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUJVDHUJHWQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.